2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
“2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one” is a compound with the molecular weight of 175.19 . It is a type of pyrimidine, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidines can be achieved through various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines . Another method involves a ZnCl2-catalyzed three-component coupling reaction .Molecular Structure Analysis
The molecular structure of “2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one” can be represented by the Inchi Code: 1S/C9H9N3O/c10-6-7-5-9(13)12-4-2-1-3-8(12)11-7/h1-5H,6,10H2 .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines .Scientific Research Applications
Synthesis Techniques
- Halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones, including bromo derivatives, have been synthesized through thermal cyclization and decarboxylation processes. These compounds have been characterized using 1H NMR and 13C NMR techniques, providing insights into their structural properties (Molnár et al., 2009).
Green Chemistry Approaches
- An array of 4H-pyrido[1,2-a]pyrimidin-4-ones, similar to the compound , have been synthesized under solvent-free conditions. This method, catalyzed by nontoxic BiCl3, represents a green chemistry approach, producing only water and alcohol as co-products (Roslan et al., 2015).
Biological and Pharmaceutical Research
- In the context of drug discovery and pharmaceutical research, pyrido[1,2-a]pyrimidin-4-ones have shown a range of biological properties. They have been associated with gastroprotective effects and other potential therapeutic applications. Studies have investigated their cytoprotective effects against mucosal lesions (Hermecz et al., 1992).
Chemical Properties and Reactions
- Pyrido[1,2-a]pyrimidin-4-ones have also been studied for their chemical reactivities, such as their behavior in nucleophilic reactions and cyclization processes. These studies contribute to a deeper understanding of their chemical properties and potential applications in various fields of chemistry (Fülöp et al., 1979).
Novel Synthesis Methods
- Innovative methods for synthesizing derivatives of pyrido[1,2-a]pyrimidin-4-ones, including the use of ethylene glycol as a solvent, have been developed. These methods emphasize environmentally friendly and efficient approaches to chemical synthesis (Hussain & Liu, 2020).
Mechanism of Action
Target of Action
The compound 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one is a derivative of 2-aminopyrimidine . These derivatives have been found to exhibit antitrypanosomal and antiplasmodial activities . They act against the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 .
Mode of Action
It’s known that 2-aminopyrimidine derivatives interact with their targets, causing changes that inhibit the growth and proliferation of the pathogens . The structural modifications of these compounds influence their activities .
Biochemical Pathways
It’s known that 2-aminopyrimidine derivatives interfere with the life cycle of the pathogens they target , disrupting essential biochemical pathways and leading to their downstream effects.
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of the pathogens it targets . This leads to a reduction in the severity of the diseases caused by these pathogens, such as sleeping sickness and malaria .
properties
IUPAC Name |
2-(aminomethyl)-7-bromopyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-6-1-2-8-12-7(4-11)3-9(14)13(8)5-6/h1-3,5H,4,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUVLQXZVDOYSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1Br)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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